molecular formula C15H19N3O B13209333 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one

3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one

Cat. No.: B13209333
M. Wt: 257.33 g/mol
InChI Key: WOUOAMIMUMVMDK-UHFFFAOYSA-N
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Description

3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one is a synthetic small molecule featuring a 1,2-dihydroisoquinolin-1-one core substituted at position 3 with a 4-aminocyclohexylamino group.

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

3-[(4-aminocyclohexyl)amino]-2H-isoquinolin-1-one

InChI

InChI=1S/C15H19N3O/c16-11-5-7-12(8-6-11)17-14-9-10-3-1-2-4-13(10)15(19)18-14/h1-4,9,11-12H,5-8,16H2,(H2,17,18,19)

InChI Key

WOUOAMIMUMVMDK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NC2=CC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminocyclohexylamine with a suitable isoquinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include steps such as hydrogenation, amination, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated amines .

Scientific Research Applications

3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a class of 1,2-dihydroisoquinolin-1-one derivatives, where substituent variations critically influence biological activity. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Target Protein Structural Data (PDB ID) Key Properties/Findings
3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one 3-(4-Aminocyclohexylamino) Not specified Not available Predicted enhanced solubility due to amino group; potential for hydrogen bonding .
3-(4-Chlorophenyl)-5-fluoro-1,2-dihydroisoquinolin-1-one 3-(4-Chlorophenyl), 5-fluoro TNKS2 (PARP5B) 4UVX Binds TNKS2 with hydrophobic interactions; fluorination may improve metabolic stability .
3-(4-Chlorophenyl)-5-methyl-1,2-dihydroisoquinolin-1-one 3-(4-Chlorophenyl), 5-methyl TNKS2 (PARP5B) 4UVV Methyl group enhances steric bulk, potentially increasing target selectivity .
4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one 4-(Aminomethyl) Not specified Not available Commercial availability noted; simpler substituent may limit target engagement .

Key Observations

Substituent Position and Target Affinity: The main compound’s 3-(4-aminocycloclohexylamino) group contrasts with 3-(4-chlorophenyl) substituents in TNKS2 inhibitors (e.g., 4UVX, 4UVV). The chloroaryl groups likely engage in hydrophobic interactions with TNKS2, while the cyclohexylamino group may offer both hydrophobic and hydrogen-bonding interactions . Fluorine or methyl groups at position 5 (as in 4UVX and 4UVV) fine-tune steric and electronic properties, impacting binding affinity and selectivity. The absence of such groups in the main compound suggests divergent target preferences or optimized solubility .

Synthetic Considerations: The synthesis of similar compounds often employs reductive amination (e.g., ), a method applicable to introducing diverse amines at position 3 . However, the main compound’s cyclohexylamino group may require tailored reaction conditions due to steric hindrance.

Commercial analogs like 4-(aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one () lack complex substituents, possibly reducing target engagement efficacy .

Biological Activity

3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

Molecular Formula : C15H19N3O
Molecular Weight : 257.33 g/mol
IUPAC Name : 3-[(4-aminocyclohexyl)amino]-2H-isoquinolin-1-one
Canonical SMILES : C1CC(CCC1N)NC2=CC3=CC=CC=C3C(=O)N2

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-aminocyclohexylamine with isoquinoline derivatives. Various methods have been explored to optimize yield and purity, including:

  • Catalytic Reactions : Utilizing specific catalysts under controlled conditions.
  • Oxidation and Reduction Reactions : These can modify the compound's structure to enhance biological activity.

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in the fields of oncology and neurology. Below are key findings from various studies:

Anticancer Activity

Research has demonstrated that compounds with similar structures show significant anticancer properties. For instance, derivatives of isoquinoline have been evaluated for their effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
DoxorubicinBreast Cancer82.53
Compound A (similar structure)Skin Cancer75.05
Compound B (similar structure)Neuroblastoma30.71

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The mechanism may include:

  • Enzyme Inhibition : Compounds like this may inhibit key enzymes involved in cancer progression.
  • Receptor Binding : Potential binding to dopamine receptors could modulate neurological pathways.

Study on Neurological Disorders

A study focusing on the neuroprotective effects of isoquinoline derivatives indicated that compounds similar to this compound could exhibit protective effects against neurodegeneration. The research highlighted its potential as a therapeutic agent for conditions like Parkinson's disease.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-AminocyclohexylamineLacks isoquinoline structureLimited biological activity
1,2-Dihydroisoquinolin-1-oneLacks amino groupModerate biological activity

The combination of both an amino group and the dihydroisoquinolinone moiety in this compound enhances its potential therapeutic applications.

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